Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-methylbicyclo[222]octane-1-carboxylate is a bicyclic ester compound with the molecular formula C11H18O2 It is known for its unique structure, which includes a bicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an appropriate dienophile under controlled conditions to form the bicyclic structure. The esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst yields the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by esterification. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Formation of 4-methylbicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Comparison: Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of a methyl group at the 4-position, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10-3-6-11(7-4-10,8-5-10)9(12)13-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACJATXDVBCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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